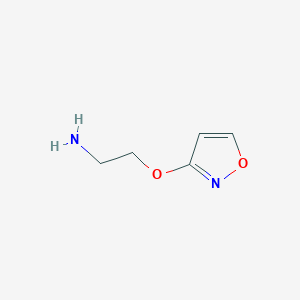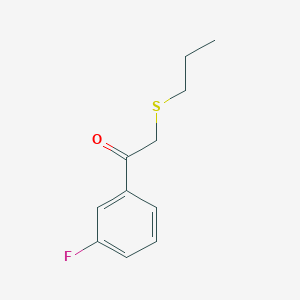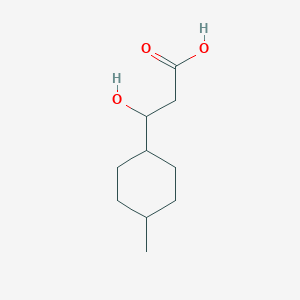
3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid is an organic compound characterized by a hydroxy group and a methylcyclohexyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid typically involves the hydroxylation of 3-(4-methylcyclohexyl)propanoic acid. This can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. One common approach is the catalytic hydrogenation of 3-(4-methylcyclohexyl)propanoic acid using a palladium catalyst under hydrogen gas, followed by oxidation with a suitable oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial settings to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and amination reagents like ammonia or primary amines.
Major Products Formed:
Oxidation: Formation of 3-oxo-3-(4-methylcyclohexyl)propanoic acid or 3-carboxy-3-(4-methylcyclohexyl)propanoic acid.
Reduction: Formation of 3-(4-methylcyclohexyl)propanol or 3-(4-methylcyclohexyl)propane.
Substitution: Formation of 3-chloro-3-(4-methylcyclohexyl)propanoic acid or 3-amino-3-(4-methylcyclohexyl)propanoic acid.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a biomarker for certain physiological conditions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The compound may also modulate oxidative stress pathways and inflammatory responses, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group on the phenyl ring.
3-Hydroxy-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom on the phenyl ring.
Uniqueness: 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid is unique due to the presence of the methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
3-hydroxy-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h7-9,11H,2-6H2,1H3,(H,12,13) |
Clave InChI |
GVYNKJVBUMGHSF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


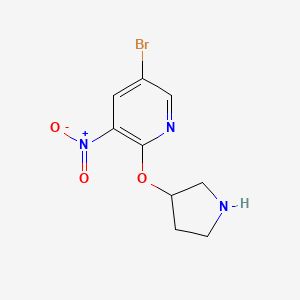
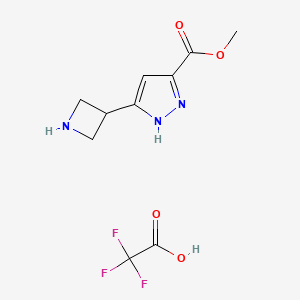

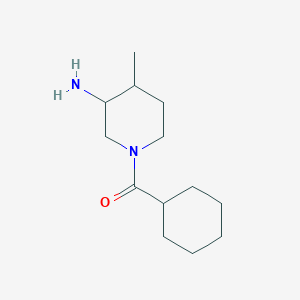
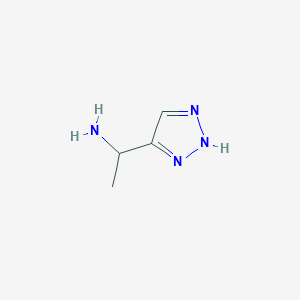

![N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride](/img/structure/B13529907.png)
![6-acetyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B13529915.png)


![9-Butoxy-3-(5-{9-butoxy-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene}penta-1,3-dien-1-yl)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13529936.png)
